Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
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Overview
Description
1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . It’s used in the construction of various therapeutic applications, ranging from calcium channel blockers, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Synthesis Analysis
The synthesis of 1,4-DHP derivatives often involves multi-component one-pot and green synthetic methodologies . For example, a novel dicarboxylic derivative of 1,4-DHP was synthesized via the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg–Pt electrodes in an undivided cell .Molecular Structure Analysis
The molecular structure of 1,4-DHP derivatives can be established by 1H, 13C NMR, IR, and ESI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,4-DHP derivatives can be complex and involve multiple steps. For instance, the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives is a key step in the synthesis of certain 1,4-DHP derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-DHP derivatives can vary widely depending on their specific structure and functional groups. For instance, the melting point of a specific derivative was found to be between 224-226 degrees Celsius .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
This compound has been used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These hybrids have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Antiviral Agents
Pyrimidine and its derivatives, which include “Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate”, have been proven to have antiviral activity .
Anticancer Agents
These compounds have also been found to have anticancer activity .
Antioxidant Agents
They have been proven to have antioxidant activity .
Antimicrobial Agents
These compounds have been found to have antimicrobial activity .
Antihypertensive Agents
1,4-dihydropyridines, which include “Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate”, are primarily used to treat hypertension . They act as allosteric modulators that influence L-type voltage-dependent Ca 2+ channels activation . Binding of 1,4-dihydropyridines to receptors in L-type voltage-dependent Ca 2+ channel inhibits the entry of Ca 2+ ions through voltage-gated Ca 2+ channels into both the cardiac and vascular smooth muscles .
Calcium Channel Blockers
The structure-activity relationship (SAR) in this series of dihydropyridines as calcium channel blockers has been extensively explored . The target DHPs were synthesized using modified Hantzsch condensation and further derivatization .
Allosteric Modulators
These compounds are considered to act as allosteric modulators that influence L-type voltage-dependent Ca 2+ channels activation .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It is suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Related compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Pharmacokinetics
The compound’s molecular weight is 18118900 , which could potentially influence its bioavailability.
Result of Action
Related compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties .
Future Directions
properties
IUPAC Name |
ethyl 5-methyl-4-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-4-6(2)8(7)11/h4-5H,3H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVCYLASXVDALL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72676-90-5 |
Source
|
Record name | ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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